molecular formula C14H10BrNO4 B322397 2-Bromo-4-methylphenyl 2-nitrobenzoate

2-Bromo-4-methylphenyl 2-nitrobenzoate

Cat. No.: B322397
M. Wt: 336.14 g/mol
InChI Key: GWWHSLCVPYBDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-methylphenyl 2-nitrobenzoate is an organic compound with the molecular formula C14H10BrNO4 It is a derivative of benzoic acid and is characterized by the presence of bromine, methyl, and nitro functional groups

Preparation Methods

The synthesis of 2-bromo-4-methylphenyl 2-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The introduction of a nitro group to the benzoic acid derivative.

    Bromination: The addition of a bromine atom to the aromatic ring.

    Esterification: The formation of the ester linkage between the benzoic acid and the phenyl group.

The reaction conditions for these steps often involve the use of strong acids, such as sulfuric acid, and catalysts like iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-bromo-4-methylphenyl 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-4-methylphenyl 2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, participating in various substitution and addition reactions. The pathways involved often include nucleophilic attack on the electrophilic centers of the molecule .

Comparison with Similar Compounds

2-bromo-4-methylphenyl 2-nitrobenzoate can be compared with other similar compounds, such as:

The uniqueness of 2-bromo-4-methylphenyl 2-nitrobenzoate lies in the combination of bromine, methyl, and nitro groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

(2-bromo-4-methylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C14H10BrNO4/c1-9-6-7-13(11(15)8-9)20-14(17)10-4-2-3-5-12(10)16(18)19/h2-8H,1H3

InChI Key

GWWHSLCVPYBDPI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.